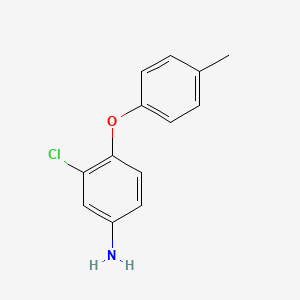

3-Chloro-4-(4-methylphenoxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-(4-methylphenoxy)aniline is a chemical compound with the molecular formula C13H12ClNO . It is an aniline metabolite of chlorpropham .

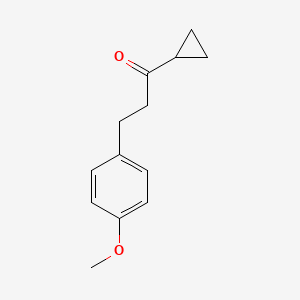

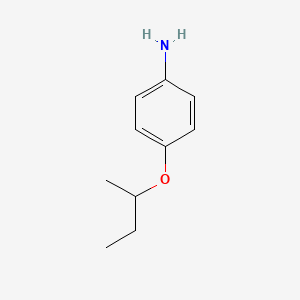

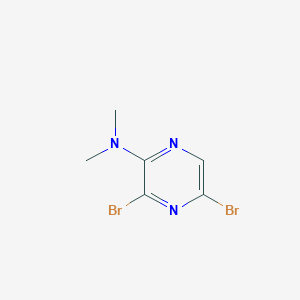

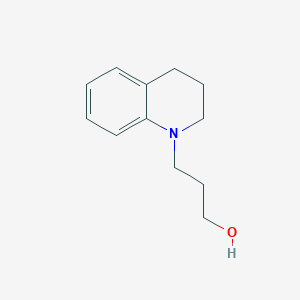

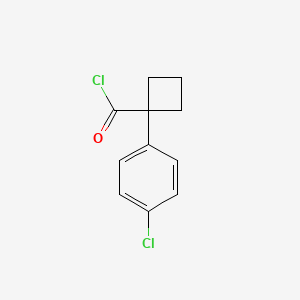

Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(4-methylphenoxy)aniline consists of a benzene ring attached to an amino group (NH2) and a methylphenoxy group. The molecular weight of this compound is 233.7 g/mol .Scientific Research Applications

Synthesis Methodologies

Synthetic methods for chloro-derivatives of aniline, including compounds related to 3-Chloro-4-(4-methylphenoxy)aniline, have been developed to enhance yields and environmental compatibility. For instance, the study by Wen Zi-qiang (2007) outlines a high-pressure hydrolysis and reduction process to synthesize chloro-derivatives with high yield and minimal environmental impact (Wen Zi-qiang, 2007). Another practical synthesis process, detailed by Zhang Qingwen (2011), emphasizes the use of cheap and readily available materials, showcasing the compound's potential for industrial production due to its robust and low-waste methodology (Zhang Qingwen, 2011).

Environmental Applications

Chloro derivatives of aniline are significant in the production of dyes, pharmaceuticals, and agricultural agents, but their toxicity and low biodegradability pose environmental risks. Research by Słomkiewicz et al. (2017) on the adsorption properties of halloysite adsorbents for chloroanilines, including 3-chloroaniline, demonstrates the potential for removing these compounds from wastewater, highlighting the environmental remediation applications of these studies (P. Słomkiewicz et al., 2017).

Material Science and Sensing Applications

In material science, the study of the molecular structure and vibrational spectra of chloro-substituted anilines by Kurt et al. (2004) offers insights into their properties, which are crucial for designing materials with specific optical or electronic characteristics (M. Kurt, M. Yurdakul, S. Yurdakul, 2004). Additionally, the development of luminescent metal-organic frameworks for detecting biomarkers in urine, as discussed by Yingmin Jin and B. Yan (2021), suggests that derivatives of aniline, like 3-Chloro-4-(4-methylphenoxy)aniline, could be used in sensing applications, particularly for monitoring health-related biomarkers (Yingmin Jin, B. Yan, 2021).

Safety and Hazards

3-Chloro-4-(4-methylphenoxy)aniline may be toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name |

3-chloro-4-(4-methylphenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTQHROTTBWWTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546331 |

Source

|

| Record name | 3-Chloro-4-(4-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(4-methylphenoxy)aniline | |

CAS RN |

56966-55-3 |

Source

|

| Record name | 3-Chloro-4-(4-methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(4-methylphenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1315508.png)